An In-depth Technical Guide to the Chemical and Physical Properties of 3-(sec-butyl)-4-ethoxybenzaldehyde
An In-depth Technical Guide to the Chemical and Physical Properties of 3-(sec-butyl)-4-ethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the predicted chemical and physical properties, a plausible synthetic route, and potential applications of the novel compound, 3-(sec-butyl)-4-ethoxybenzaldehyde. As a substituted benzaldehyde, this molecule holds potential as a versatile intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Due to the limited availability of direct experimental data for this specific compound, this guide leverages established chemical principles and data from structurally analogous molecules to provide a robust predictive profile. This document is intended to serve as a foundational resource for researchers and professionals in organic synthesis and drug development, enabling them to explore the potential of this and related compounds.
Introduction and Rationale
Substituted benzaldehydes are a cornerstone of modern organic synthesis, serving as crucial building blocks in the pharmaceutical, fragrance, and fine chemical industries.[1] The specific arrangement of substituents on the aromatic ring can profoundly influence the molecule's reactivity, physicochemical properties, and biological activity. This guide focuses on the specific, and likely novel, compound 3-(sec-butyl)-4-ethoxybenzaldehyde. The presence of a moderately bulky, electron-donating sec-butyl group and an ethoxy group suggests unique steric and electronic properties that could be exploited in various synthetic and medicinal chemistry applications. For instance, alkoxybenzaldehyde moieties are known to be important intermediates for small molecule anticancer drugs.
This document aims to provide a predictive yet scientifically grounded framework for understanding and working with this compound. By analyzing the known properties and reaction chemistry of its structural isomers and precursors, we can construct a reliable profile that includes its physicochemical characteristics, a proposed synthetic pathway with detailed protocols, and predicted spectral data for its characterization.
Predicted Physicochemical Properties
| Property | Predicted Value for 3-(sec-butyl)-4-ethoxybenzaldehyde | 4-Ethoxybenzaldehyde (Isomer) | 3-(sec-butyl)benzaldehyde (Analogue) |
| Molecular Formula | C₁₃H₁₈O₂ | C₉H₁₀O₂[2] | C₁₁H₁₄O[3] |
| Molecular Weight | 206.28 g/mol | 150.17 g/mol [2] | 162.23 g/mol [3] |
| Appearance | Predicted to be a colorless to pale yellow liquid | Colorless to pale yellow liquid | Not specified |
| Boiling Point | Estimated >255 °C | 255 °C[2] | Not specified |
| Melting Point | Estimated <10 °C | 13-14 °C[2] | Not specified |
| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone) and poorly soluble in water. | Poorly soluble in water; soluble in organic solvents. | Not specified |
| logP (Predicted) | ~3.5 - 4.0 (Increased lipophilicity due to the sec-butyl group compared to isomers) | 1.48[4] (for Benzaldehyde) | 3.1[3] |
Proposed Synthetic Pathway and Experimental Protocols
A logical and efficient synthetic route to 3-(sec-butyl)-4-ethoxybenzaldehyde would involve a two-step process starting from the commercially available 3-sec-butylphenol. This pathway consists of a Williamson ether synthesis to introduce the ethoxy group, followed by a regioselective formylation to add the aldehyde moiety.
Caption: Proposed two-step synthesis of 3-(sec-butyl)-4-ethoxybenzaldehyde.
Step 1: Williamson Ether Synthesis of 3-sec-butyl-1-ethoxybenzene
The Williamson ether synthesis is a robust and widely used method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[5][6] In this step, the phenolic proton of 3-sec-butylphenol is deprotonated by a weak base, and the resulting phenoxide undergoes nucleophilic substitution with an ethyl halide.
Protocol:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-sec-butylphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and acetone as the solvent.
-
Addition of Alkylating Agent: While stirring, add ethyl bromide (C₂H₅Br, 1.5 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product, 3-sec-butyl-1-ethoxybenzene, can be purified by vacuum distillation.
Step 2: Ortho-Formylation via the Duff Reaction
The Duff reaction is a classic method for the formylation of phenols and other activated aromatic rings, typically occurring at the position ortho to the activating group.[7][8] The electron-donating nature of the ethoxy group in the intermediate will direct the formylation to the ortho position.
Protocol:
-
Reagent Setup: In a round-bottom flask, dissolve 3-sec-butyl-1-ethoxybenzene (1.0 eq.) and hexamethylenetetramine (HMTA, 2.0 eq.) in anhydrous trifluoroacetic acid (TFA).[9]
-
Reaction: Heat the resulting solution to reflux for 24 hours under a nitrogen atmosphere. The solution will typically change color.
-
Hydrolysis: Cool the reaction mixture and pour it into a beaker containing 4 M hydrochloric acid (HCl). Stir for 10-15 minutes to hydrolyze the intermediate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (CH₂Cl₂).
-
Washing: Wash the combined organic extracts with 4 M HCl, water, and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the crude product. Purify the final compound, 3-(sec-butyl)-4-ethoxybenzaldehyde, by column chromatography on silica gel.
Predicted Spectroscopic Data and Characterization
The identity and purity of the synthesized 3-(sec-butyl)-4-ethoxybenzaldehyde can be confirmed using standard analytical techniques. The following are the predicted spectral characteristics based on the proposed structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, ethoxy, and sec-butyl protons.
-
Aldehyde Proton (-CHO): A singlet at ~9.9 ppm.[10]
-
Aromatic Protons: Three signals in the aromatic region (6.8 - 7.8 ppm), likely exhibiting a complex splitting pattern due to the substitution.
-
Ethoxy Group (-OCH₂CH₃): A quartet at ~4.1 ppm (for the -OCH₂-) and a triplet at ~1.4 ppm (for the -CH₃).
-
sec-Butyl Group (-CH(CH₃)CH₂CH₃): A multiplet (sextet) for the benzylic proton, and overlapping signals for the methyl and methylene groups in the upfield region.
¹³C NMR Spectroscopy
The carbon NMR will provide information on the number and types of carbon atoms.
-
Aldehyde Carbonyl Carbon: A signal at ~191 ppm.
-
Aromatic Carbons: Multiple signals between 110 and 165 ppm. The carbons attached to the oxygen of the ethoxy group and the aldehyde group will be the most downfield.
-
Ethoxy Group Carbons: Signals at ~64 ppm (-OCH₂-) and ~15 ppm (-CH₃).
-
sec-Butyl Group Carbons: Signals corresponding to the four distinct carbons of the sec-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the key functional groups.
-
C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹.[10]
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.[10]
-
C-O Stretch (Ether): A strong band in the region of 1200-1250 cm⁻¹.
-
Aromatic C=C Stretch: Bands in the 1450-1600 cm⁻¹ region.
-
Aliphatic C-H Stretch: Bands just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): A peak at m/z = 206.28, corresponding to the molecular weight of C₁₃H₁₈O₂.
-
Fragmentation Pattern: Expect to see fragmentation patterns corresponding to the loss of the aldehyde group, the ethoxy group, and components of the sec-butyl group.
Potential Applications in Drug Development
Benzaldehyde derivatives are a rich source of bioactive molecules with a wide range of pharmacological activities.[11] While the specific biological profile of 3-(sec-butyl)-4-ethoxybenzaldehyde is yet to be determined, its structural features suggest several promising avenues for research.
-
Anticancer and Cytotoxic Agents: Many substituted benzaldehydes have been investigated for their anticancer properties. The lipophilic sec-butyl group may enhance cell membrane permeability, potentially leading to improved cytotoxic activity.
-
Enzyme Inhibition: The aldehyde functionality can act as a reactive "warhead" for covalent inhibition of enzymes. Additionally, the overall structure could serve as a scaffold for developing non-covalent inhibitors for various therapeutic targets.
-
Antioxidant and Anti-inflammatory Properties: Phenolic compounds, from which this molecule is derived, are known for their antioxidant properties. The specific substitution pattern may modulate this activity.
-
Precursor for Heterocyclic Synthesis: The aldehyde group is a versatile handle for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many approved drugs.
Safety and Handling
No specific safety data exists for 3-(sec-butyl)-4-ethoxybenzaldehyde. Therefore, it should be handled with the same precautions as other substituted benzaldehydes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Storage: Store in a cool, dry, and well-ventilated place, away from oxidizing agents.
Conclusion
3-(sec-butyl)-4-ethoxybenzaldehyde represents an intriguing, albeit currently under-investigated, molecule with significant potential as a synthetic intermediate. This technical guide has provided a comprehensive predictive profile of its physicochemical properties, a detailed and plausible synthetic route, and an outlook on its potential applications, particularly in the realm of drug discovery and development. The protocols and data presented herein are intended to serve as a valuable starting point for researchers looking to synthesize and explore the chemistry and biological activity of this and related compounds. As with any novel compound, all experimental work should be conducted with due diligence and appropriate safety precautions.
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